

# Vilazodone D8: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Vilazodone D8

Cat. No.: B2630521

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An in-depth examination of the properties, analytical applications, and pharmacological mechanisms of the deuterated Vilazodone analog.

This technical guide provides a comprehensive overview of **Vilazodone D8**, a deuterated internal standard essential for the accurate quantification of the antidepressant agent Vilazodone. Tailored for researchers, scientists, and drug development professionals, this document details the physicochemical properties of **Vilazodone D8**, its core application in bioanalytical assays, and the underlying pharmacological mechanisms of Vilazodone.

## Core Compound Data

**Vilazodone D8** is a stable, isotopically labeled version of Vilazodone, designed for use as an internal standard in mass spectrometry-based analytical methods. The incorporation of eight deuterium atoms provides a distinct mass shift, facilitating precise quantification of Vilazodone in complex biological matrices.

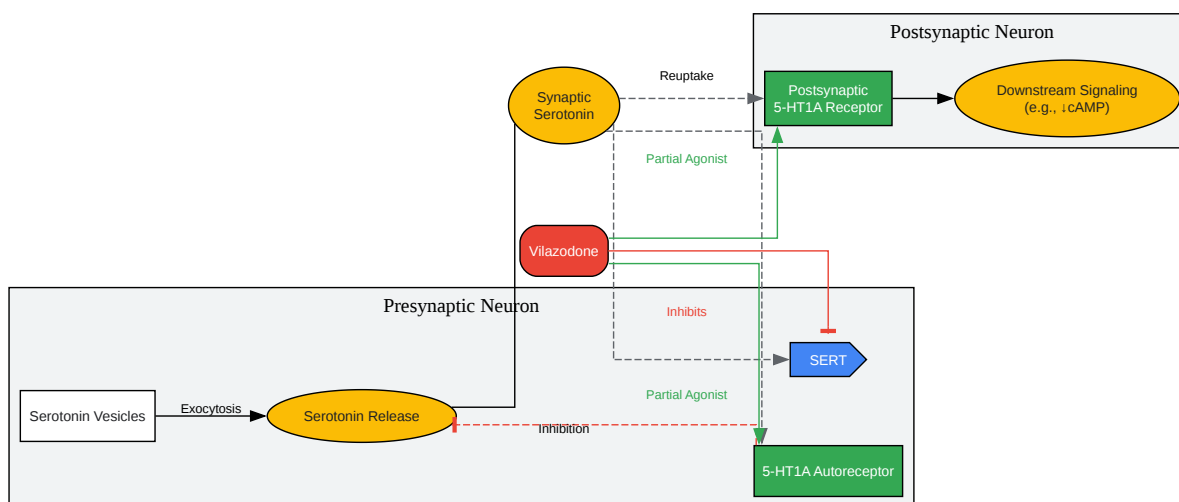
Property	Value	Reference
CAS Number	1794789-93-7	[1][2][3]
Molecular Formula	C <sub>26</sub> H <sub>19</sub> D <sub>8</sub> N <sub>5</sub> O <sub>2</sub>	[1][4][5]
Molecular Weight	449.57 g/mol	[2][3][4][6][7][8]
Synonym	Viibryd D8	[3][8]

## Pharmacological Context: The Dual-Action Mechanism of Vilazodone

Vilazodone exhibits a unique pharmacological profile, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the serotonin 1A (5-HT<sub>1A</sub>) receptor.<sup>[1][7][8][9]</sup> This dual mechanism is hypothesized to contribute to a more rapid onset of antidepressant effects compared to traditional SSRIs.<sup>[1][7]</sup>

As an SSRI, Vilazodone binds with high affinity to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind with postsynaptic receptors.<sup>[1][7]</sup> Concurrently, its partial agonism at 5-HT<sub>1A</sub> receptors is thought to modulate serotonergic activity.<sup>[1][6]</sup> This action at presynaptic 5-HT<sub>1A</sub> autoreceptors may reduce the negative feedback inhibition of serotonin release, further enhancing synaptic serotonin levels.<sup>[6]</sup>

The following diagram illustrates the proposed signaling pathway of Vilazodone.



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Vilazodone's dual-action mechanism on the serotonin synapse.

## Experimental Protocols

### Quantification of Vilazodone in Human Plasma using Vilazodone D8 by UPLC-MS/MS

This protocol outlines a method for the accurate quantification of Vilazodone in human plasma, employing **Vilazodone D8** as an internal standard to correct for matrix effects and variability in sample processing.

Materials:

- Vilazodone and **Vilazodone D8** analytical standards

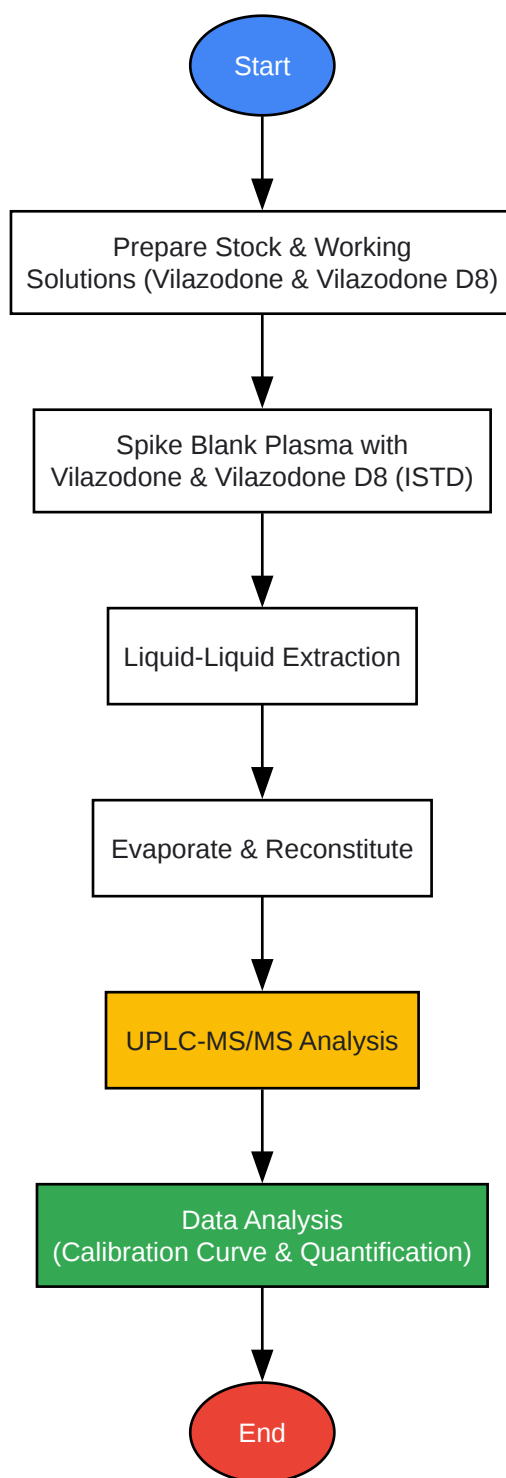
- Human plasma (K<sub>2</sub>EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system
- Reverse-phase C8 column (e.g., Betabasic C8, 100x4.6mm, 5μ)[\[4\]](#)

#### Procedure:

- Preparation of Stock and Working Solutions:
  - Prepare a primary stock solution of **Vilazodone D8** by dissolving approximately 1 mg in 10 mL of methanol to achieve a concentration of about 0.1 mg/mL.[\[4\]](#)
  - From this, prepare an internal standard (ISTD) working solution at a final concentration of approximately 1000 ng/mL.[\[4\]](#)
  - Prepare stock solutions of Vilazodone and create a series of working solutions for calibration curve standards and quality control (QC) samples.[\[4\]](#)
- Sample Preparation (Liquid-Liquid Extraction):
  - Spike blank human plasma with the Vilazodone working solutions to create calibration standards and QC samples.[\[4\]](#)
  - Add a fixed volume of the **Vilazodone D8** ISTD working solution to all samples, standards, and QCs.
  - Perform liquid-liquid extraction (LLE) using an appropriate organic solvent.[\[4\]](#)
  - Evaporate the organic layer and reconstitute the residue in the mobile phase.

- UPLC-MS/MS Analysis:
  - Chromatographic Separation: Employ a reverse-phase C8 column with an isocratic mobile phase consisting of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v) at a flow rate of 0.700 mL/min.[4]
  - Mass Spectrometry Detection: Utilize positive electrospray ionization (ESI) and monitor the multiple reaction monitoring (MRM) transitions.[4]
    - Vilazodone:  $m/z$  442.022  $\rightarrow$  155.000 + 197.000[4]
    - **Vilazodone D8**:  $m/z$  450.093  $\rightarrow$  157.000 + 205.000[4]
- Data Analysis:
  - Construct a calibration curve by plotting the peak area ratio of Vilazodone to **Vilazodone D8** against the nominal concentration of the calibration standards.
  - Determine the concentration of Vilazodone in the unknown samples from the calibration curve. The validated linearity range for this method has been established from 0.300 to 300 ng/mL.[4]

The following diagram outlines the experimental workflow for this bioanalytical method.



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- To cite this document: BenchChem. [Vilazodone D8: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2630521#vilazodone-d8-cas-number-and-molecular-weight]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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